LDN-76070 - 838842-80-1

LDN-76070

Catalog Number: EVT-272860
CAS Number: 838842-80-1
Molecular Formula: C18H17BrFNO4
Molecular Weight: 410.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDN-76070 is a novel promoter of SMN expression from the SMN2 gene.
Overview

LDN-76070 is a small molecule compound that has garnered attention for its potential therapeutic applications, particularly in the context of spinal muscular atrophy (SMA). It is classified as a modulator of survival motor neuron protein levels, which are critical in the treatment of SMA, a genetic disorder characterized by the loss of motor neurons leading to muscle atrophy and weakness. Research indicates that LDN-76070 can enhance the expression of the SMN protein, which is deficient in SMA patients.

Source and Classification

The discovery of LDN-76070 was part of a broader effort to identify compounds that could induce SMN expression. This compound was identified through a cell-based SMN2 reporter assay, which allowed researchers to screen for inducers effectively. The classification of LDN-76070 falls under small molecule therapeutics aimed at increasing SMN protein levels, which is crucial for motor neuron health and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of LDN-76070 involves several steps that require careful control of reaction conditions. The initial steps typically involve the formation of key intermediates through reactions such as alkylation and condensation. Specific reagents used in the synthesis include:

  • Sodium hydride: Used as a strong base for deprotonation.
  • Methyl iodide: Utilized for introducing methyl groups.
  • Lawesson's reagent: Employed for thioketone formation.

The synthesis process is designed to yield high purity and yield of LDN-76070 while ensuring that the final product meets the necessary pharmacological standards.

Molecular Structure Analysis

Structure and Data

The molecular structure of LDN-76070 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's chemical formula and molecular weight are essential parameters for understanding its behavior in biological systems.

  • Molecular Formula: C₁₄H₁₈ClN₃O
  • Molecular Weight: Approximately 283 g/mol

The structure includes various functional groups that are pivotal for its interaction with biological targets, particularly those involved in SMN protein modulation.

Chemical Reactions Analysis

Reactions and Technical Details

LDN-76070 undergoes specific chemical reactions that facilitate its action within biological systems. These reactions include:

  1. Hydrolysis: Involves the breakdown of the compound in aqueous environments, affecting its bioavailability.
  2. Metabolic conversion: The compound is subject to metabolic processes in vivo, where it may be converted into active or inactive metabolites.

Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism by which LDN-76070 exerts its effects involves several pathways:

  1. Transcriptional Activation: LDN-76070 enhances transcription from the SMN2 promoter, leading to increased production of SMN protein.
  2. Stabilization of Full-Length SMN Protein: It stabilizes the full-length SMN fusion protein or mRNA, which is essential for maintaining motor neuron function.
  3. Modulation of Alternative Splicing: The compound alters splicing patterns, promoting inclusion of exon 7 in SMN2 mRNA, thereby increasing functional SMN protein levels.

In vivo studies have demonstrated that treatment with LDN-76070 significantly increases SMN levels in mouse models, leading to improved survival rates compared to controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LDN-76070 exhibits several physical and chemical properties that influence its pharmacological profile:

  • Solubility: The compound shows variable solubility depending on pH but needs optimization for better bioavailability.
  • Stability: It has been noted that LDN-76070 maintains stability under physiological conditions, which is critical for therapeutic use.
  • Lipophilicity: Its calculated logP value suggests favorable permeability across biological membranes, including the blood-brain barrier.

These properties are essential for determining dosing regimens and routes of administration.

Applications

Scientific Uses

LDN-76070 has promising applications primarily within the field of neurology and genetic disorders:

  1. Spinal Muscular Atrophy Treatment: As a potential therapeutic agent for SMA, it aims to restore SMN levels, improving motor function and survival rates in affected individuals.
  2. Research Tool: It serves as a valuable tool in research settings to study SMN protein dynamics and explore further therapeutic avenues for neurodegenerative diseases.
Introduction to Spinal Muscular Atrophy (SMA) and SMN2 as a Therapeutic Target

Molecular Pathogenesis of SMA: SMN1 Deletion and SMN2 Compensation Dynamics

Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disorder and a leading genetic cause of infant mortality, affecting approximately 1 in 6,000 to 11,000 live births [1] [9]. The disease is characterized by progressive degeneration of α-motor neurons in the spinal cord, resulting in muscle weakness, atrophy, and potentially fatal respiratory insufficiency [4]. Genetically, SMA is caused primarily by homozygous deletion or mutation of the Survival Motor Neuron 1 (SMN1) gene located on chromosome 5q13 [1] [8]. This gene encodes the SMN protein, a ubiquitously expressed molecular chaperone critical for multiple cellular functions including snRNP assembly, mRNA transport, and actin dynamics [1] [7].

Humans possess a nearly identical backup gene, SMN2, which differs from SMN1 by a single nucleotide transition (C→T) in exon 7 [6] [9]. This seemingly minor variation has profound consequences: While SMN1 produces exclusively full-length functional SMN protein, approximately 85-90% of SMN2 transcripts undergo alternative splicing that excludes exon 7, yielding an unstable truncated protein (SMNΔ7) that undergoes rapid degradation [1] [3]. The remaining 10-15% of SMN2-derived transcripts include exon 7 and produce functional protein, providing a critical lifeline that modifies disease severity [1] [6]. The copy number of SMN2 exhibits an inverse correlation with clinical severity – patients with Type 0/I SMA typically carry 1-2 copies, while those with milder Type III/IV SMA often possess 3-4 copies [1] [8] [9]. This gene dosage effect establishes SMN2 as the primary phenotypic modifier and a compelling therapeutic target.

Table 1: SMN Protein Production by Gene Type and Clinical Implications

Gene TypeExon 7 Inclusion RateFunctional SMN Protein ProducedClinical Significance
SMN1>95%High levels (100% reference)Essential for motor neuron survival; deleted/mutated in SMA
SMN2 (1 copy)~10-15%~10-15% of normal levelsInsufficient to prevent SMA when SMN1 absent
SMN2 (2 copies)~10-15%~20-30% of normal levelsAssociated with severe SMA (Type I)
SMN2 (3-4 copies)~10-15%~30-60% of normal levelsAssociated with milder SMA (Types II-IV)

SMN2 Splicing Dysregulation and Its Role in Functional SMN Protein Deficiency

The molecular basis of SMN2 splicing inefficiency represents a complex interplay of cis-regulatory elements and trans-acting factors. The C→T transition at position +6 of exon 7 (c.840C>T) disrupts an exonic splicing enhancer (ESE) recognized by the splicing activator SRSF1 (SF2/ASF) [1] [7]. Concurrently, this transition creates an exonic splicing silencer (ESS) that facilitates binding of heterogeneous nuclear ribonucleoproteins (hnRNPs) like hnRNP A1, which actively repress exon 7 inclusion [3] [7]. Additional regulatory elements further complicate the splicing landscape: Intronic Splicing Silencer N1 (ISS-N1) in intron 7 serves as a potent negative regulator bound by hnRNP A1/A2, while Terminal Stem-Loop 2 (TSL2) is an RNA secondary structure that sequesters the 5' splice site of exon 7, limiting spliceosome access [3] [7] [10].

Critically, SMN protein itself participates in a pathogenic feedback loop. SMN is essential for the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs) [6]. Reduced SMN levels in SMA compromise snRNP assembly, leading to widespread splicing dysregulation that may include further impairment of SMN2 exon 7 inclusion [6]. This creates a vicious cycle where initial SMN deficiency exacerbates SMN2 mis-splicing, further reducing functional SMN production. Studies in SMA patient-derived cells demonstrate that low SMN protein levels correlate directly with decreased SMN2 exon 7 inclusion, highlighting this auto-regulatory mechanism's significance in disease progression [6].

Rationale for SMN2 Modulation as a Therapeutic Strategy in SMA

Therapeutic strategies targeting SMN2 aim to convert this inefficient gene into a functional surrogate for SMN1. This approach is supported by compelling genetic evidence: Asymptomatic individuals homozygous for SMN1 deletion but carrying high SMN2 copy numbers (≥5 copies) demonstrate that sufficient SMN protein from SMN2 can fully compensate for SMN1 loss [8] [9]. The therapeutic window appears favorable, with studies suggesting that even modest increases in SMN protein (30-50% above baseline) could transition severe SMA phenotypes to milder forms [4] [6].

Three primary mechanisms exist for pharmacologically modulating SMN2:

  • Transcriptional activation to increase overall SMN2 expression
  • Splicing correction to enhance exon 7 inclusion
  • Stabilization of the SMNΔ7 protein

Among these, splicing correction offers particular promise because it addresses the fundamental molecular defect in SMN2 processing. Successful splicing modification could dramatically increase production of full-length SMN protein without requiring upregulation of the entire SMN2 transcriptome. This strategy is validated clinically by the antisense oligonucleotide (ASO) nusinersen (Spinraza®), which targets ISS-N1 to block inhibitory hnRNP binding and dramatically improves exon 7 inclusion [3] [7]. Small molecules that achieve similar splicing correction through different mechanisms could offer advantages including oral bioavailability, broader tissue distribution, and lower production costs, potentially increasing therapeutic accessibility worldwide.

Properties

CAS Number

838842-80-1

Product Name

LDN-76070

IUPAC Name

4-(5-bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C18H17BrFNO4

Molecular Weight

410.2 g/mol

InChI

InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)11(7-15(22)21-13)10-6-9(19)4-5-12(10)20/h4-6,8,11H,7H2,1-3H3,(H,21,22)

InChI Key

PWBKGPVHXOKOOE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC

Solubility

Soluble in DMSO

Synonyms

LDN-76070; LDN 76070; LDN76070

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.